molecular formula C21H23N5OS3 B11502797 2-Amino-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11502797
M. Wt: 457.6 g/mol
InChI Key: XWJRAQLYJOBDDG-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a thiophene ring, and a hexahydroquinoline core

Preparation Methods

The synthesis of 2-Amino-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the reaction of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions to form the thiadiazole ring.

    Formation of the Hexahydroquinoline Core: The hexahydroquinoline core is synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine.

    Coupling of the Thiadiazole and Hexahydroquinoline Units: The final step involves the coupling of the thiadiazole ring with the hexahydroquinoline core through nucleophilic substitution reactions.

Chemical Reactions Analysis

2-Amino-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols can replace the isopropylsulfanyl group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor antagonism, or modulation of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-Amino-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include other quinoline derivatives and thiadiazole-containing compounds. Some examples are:

    2-Amino-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Lacks the thiadiazole and thiophene rings, making it less complex.

    2-Amino-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar core structure but lacks the thiadiazole and thiophene rings.

    5-(Propan-2-ylsulfanyl)-1,3,4-thiadiazole: Contains the thiadiazole ring but lacks the quinoline core.

The uniqueness of this compound lies in its combination of these structural elements, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H23N5OS3

Molecular Weight

457.6 g/mol

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C21H23N5OS3/c1-11(2)29-20-25-24-19(30-20)26-14-7-21(3,4)8-15(27)17(14)16(12-5-6-28-10-12)13(9-22)18(26)23/h5-6,10-11,16H,7-8,23H2,1-4H3

InChI Key

XWJRAQLYJOBDDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NN=C(S1)N2C3=C(C(C(=C2N)C#N)C4=CSC=C4)C(=O)CC(C3)(C)C

Origin of Product

United States

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